molecular formula C25H21N3O5S B11277234 Methyl 3-(3-((2-methoxybenzyl)carbamoyl)phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-((2-methoxybenzyl)carbamoyl)phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11277234
M. Wt: 475.5 g/mol
InChI Key: XSJIVYIHMDIQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-(3-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazoline structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methoxyphenyl and carbamoyl groups through nucleophilic substitution or other suitable reactions.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

METHYL 3-(3-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-(3-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline-based compounds with similar structures and potential biological activity.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, which may exhibit similar chemical properties.

Uniqueness

METHYL 3-(3-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 3-[3-[(2-methoxyphenyl)methylcarbamoyl]phenyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H21N3O5S/c1-32-21-9-4-3-6-17(21)14-26-22(29)15-7-5-8-18(12-15)28-23(30)19-11-10-16(24(31)33-2)13-20(19)27-25(28)34/h3-13H,14H2,1-2H3,(H,26,29)(H,27,34)

InChI Key

XSJIVYIHMDIQQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.